2-Methylbenzo[b]thiophene CAS number and properties
2-Methylbenzo[b]thiophene CAS number and properties
CAS Number: 1195-14-8
This technical guide provides a comprehensive overview of 2-Methylbenzo[b]thiophene, also known as 2-Methylthianaphthene, a heterocyclic aromatic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, outlines a representative synthetic protocol, and discusses its known toxicological profile. While specific biological activities and signaling pathway involvement for 2-Methylbenzo[b]thiophene are not extensively documented in current literature, this guide will address the broader biological relevance of the benzothiophene scaffold.
Chemical and Physical Properties
2-Methylbenzo[b]thiophene is a beige to brownish solid at room temperature.[1] Its core structure consists of a benzene ring fused to a thiophene ring, with a methyl group substituted at the 2-position. This substitution influences its electronic properties and reactivity.
| Property | Value | Reference(s) |
| CAS Number | 1195-14-8 | [2][3] |
| Molecular Formula | C₉H₈S | [2][3] |
| Molecular Weight | 148.23 g/mol | [3] |
| Appearance | Beige to brownish low melting solid | [1] |
| Melting Point | 49-55 °C | [4] |
| Boiling Point | 242-243 °C at 760 mmHg (estimated) | [5] |
| Solubility | Soluble in alcohol; Insoluble in water | [5] |
| Vapor Pressure | 0.00578 mmHg at 25 °C | [1] |
| Density | 1.146 g/cm³ | [1] |
| logP (o/w) | 3.710 (estimated) | [5] |
Synthesis of 2-Methylbenzo[b]thiophene
Several synthetic routes to 2-Methylbenzo[b]thiophene have been reported.[2] A common and illustrative method involves the cyclization of a substituted thiophenol derivative. The following is a representative experimental protocol based on established chemical principles for the synthesis of benzothiophenes.
Experimental Protocol: Representative Synthesis
This protocol is a generalized representation and may require optimization based on specific laboratory conditions and available starting materials.
Objective: To synthesize 2-Methylbenzo[b]thiophene.
Materials:
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Thiophenol
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Chloroacetone
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Polyphosphoric acid (PPA) or another suitable dehydrating/cyclizing agent
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)
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Diethyl ether or other suitable organic solvent
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware and equipment (round-bottom flask, condenser, separatory funnel, etc.)
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Heating mantle and magnetic stirrer
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Rotary evaporator
Procedure:
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S-alkylation of Thiophenol:
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In a round-bottom flask, dissolve thiophenol in a suitable solvent such as ethanol or methanol.
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Add a stoichiometric equivalent of a base, such as sodium hydroxide, to form the sodium thiophenolate salt.
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To this solution, add chloroacetone dropwise with stirring. The reaction is typically exothermic and may require cooling to maintain a moderate temperature.
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After the addition is complete, stir the reaction mixture at room temperature or with gentle heating for several hours to ensure the completion of the S-alkylation, forming 1-(phenylthio)propan-2-one.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Cyclization:
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Once the S-alkylation is complete, remove the solvent under reduced pressure using a rotary evaporator.
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To the crude 1-(phenylthio)propan-2-one, add a dehydrating and cyclizing agent such as polyphosphoric acid.
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Heat the mixture with vigorous stirring. The temperature and reaction time will depend on the specific cyclizing agent used but is typically in the range of 80-150°C. This step induces an intramolecular electrophilic substitution on the benzene ring, followed by dehydration to form the thiophene ring.
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Monitor the cyclization reaction by TLC.
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Work-up and Purification:
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After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
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Neutralize the acidic mixture with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide.
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Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate, multiple times.
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Combine the organic extracts and wash them with brine (saturated NaCl solution).
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude 2-Methylbenzo[b]thiophene.
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Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 2-Methylbenzo[b]thiophene.
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Characterization: The identity and purity of the synthesized 2-Methylbenzo[b]thiophene should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.
Toxicological Profile
The toxicological properties of 2-Methylbenzo[b]thiophene have not been extensively investigated. However, based on available data from safety data sheets and aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information, it is classified as follows:
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Acute Toxicity (Oral): Harmful if swallowed.[3]
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Skin Corrosion/Irritation: Causes skin irritation.[3]
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Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]
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Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]
No specific LD50 (median lethal dose) values for oral, dermal, or inhalation routes have been determined.[5] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
